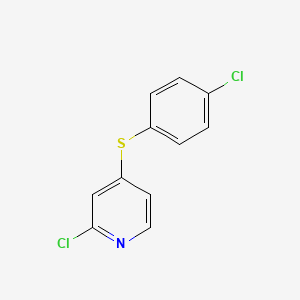

2-Chloro-4-(4-chlorophenylthio)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C11H7Cl2NS |

|---|---|

Molekulargewicht |

256.1 g/mol |

IUPAC-Name |

2-chloro-4-(4-chlorophenyl)sulfanylpyridine |

InChI |

InChI=1S/C11H7Cl2NS/c12-8-1-3-9(4-2-8)15-10-5-6-14-11(13)7-10/h1-7H |

InChI-Schlüssel |

BUFNFADOSRVYAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1SC2=CC(=NC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thermal Stability : Pyridine derivatives with aromatic substituents (e.g., 4-chlorophenyl) exhibit higher melting points than aliphatic-substituted analogs due to stronger intermolecular interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) reduce electron density on the pyridine ring, affecting reactivity in substitution reactions .

Vorbereitungsmethoden

Reaction Design and Mechanism

The S<sub>N</sub>Ar pathway is the most widely used approach for synthesizing 2-chloro-4-(4-chlorophenylthio)pyridine. The electron-withdrawing chlorine at position 2 activates the pyridine ring for nucleophilic attack at position 4. The reaction involves displacing a leaving group (e.g., Cl, F) with 4-chlorothiophenol under basic conditions.

General Reaction Scheme:

Optimization of Reaction Conditions

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates.

-

Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) facilitates deprotonation of 4-chlorothiophenol.

-

Temperature: Reactions typically proceed at 80–120°C for 6–24 hours.

-

Combine 2,4-dichloropyridine (5 mmol), 4-chlorothiophenol (5.5 mmol), and K<sub>2</sub>CO<sub>3</sub> (10 mmol) in DMF (15 mL).

-

Heat at 100°C for 12 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield: 75–85%.

Copper-Catalyzed Ullmann-Type Coupling

Reaction Design and Mechanism

This method employs copper catalysts to facilitate C–S bond formation between 2-chloro-4-iodopyridine and 4-chlorothiophenol. The mechanism involves oxidative addition of the aryl halide to Cu(I), followed by transmetallation with the thiolate.

General Reaction Scheme:

Optimization of Reaction Conditions

-

Mix 2-chloro-4-iodopyridine (5 mmol), 4-chlorothiophenol (6 mmol), CuI (0.5 mmol), and K<sub>3</sub>PO<sub>4</sub> (15 mmol) in DMSO (20 mL).

-

Heat at 90°C for 8 hours.

-

Filter through Celite, concentrate, and purify via recrystallization (ethanol).

Yield: 70–78%.

Comparative Analysis of Methods

| Parameter | S<sub>N</sub>Ar | Ullmann Coupling |

|---|---|---|

| Starting Material | 2,4-Dichloropyridine | 2-Chloro-4-iodopyridine |

| Catalyst | None | CuI/Cu powder |

| Reaction Time | 12–24 hours | 8–12 hours |

| Yield | 75–85% | 70–78% |

| Byproducts | HCl | NaI |

| Cost | Lower | Higher |

Key Findings:

-

The S<sub>N</sub>Ar method is more cost-effective but requires elevated temperatures.

-

Ullmann coupling avoids harsh conditions but depends on expensive iodo precursors.

Challenges and Innovations

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-chlorophenylthio)pyridine, and what factors influence reaction efficiency?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Key steps include:

Q. Critical Factors :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chlorothiophenol, NaOH, DMF, 100°C, 12h | 60–75% |

| 2 | POCl₃, reflux, 6h | 85–90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons on the pyridine ring appear as doublets (δ 7.5–8.5 ppm). The thioether-linked chlorophenyl group shows a multiplet (δ 7.2–7.4 ppm) .

- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; the sulfur-linked carbon appears downfield (δ 130–135 ppm) .

- IR Spectroscopy : C-S stretching vibrations at 650–750 cm⁻¹ confirm thioether formation .

- Mass Spectrometry : Molecular ion peak at m/z 281 (M⁺) with characteristic Cl isotope patterns .

Q. How does the thioether linkage influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The thioether group acts as an electron-donating substituent via resonance, activating the pyridine ring toward electrophilic substitution at the 4-position. However, steric hindrance from the bulky 4-chlorophenyl group may reduce reactivity at adjacent positions. Key observations:

- Nucleophilic Substitution : Chlorine at the 2-position is more reactive than other positions due to reduced steric effects .

- Oxidation Sensitivity : The thioether can oxidize to sulfoxide/sulfone under strong oxidizing conditions (e.g., H₂O₂, HNO₃), altering reactivity .

Advanced Research Questions

Q. What strategies can optimize regioselectivity when introducing substituents to the pyridine ring?

Answer:

Q. Case Study :

| Approach | Conditions | Regioselectivity Outcome |

|---|---|---|

| Pd(OAc)₂, Ligand L1 | DCE, 80°C | 85% para-substitution |

| CuBr, Phenanthroline | DMF, 120°C | 70% meta-substitution |

Q. How do researchers resolve contradictory data regarding biological activity across assay systems?

Answer: Contradictions often arise from assay-specific variables (e.g., cell lines, solvent compatibility). Methodological solutions include:

- Standardized Assay Conditions : Use consistent solvent (e.g., DMSO concentration ≤0.1%) and positive controls .

- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic inhibition + cell viability assays) .

Q. Example Comparison :

| Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|

| Bacterial MIC | 12.5 | DMSO interference observed at >0.2% |

| Mammalian Cytotoxicity | 25.0 | Higher tolerance for DMSO |

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Answer:

Q. Validation :

| Method | Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Docking | -8.2 | 15.0 |

| MD Simulation | -7.9 | 17.5 |

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

| Compound | Position | Reactivity (k, s⁻¹) |

|---|---|---|

| 2-Chloro-4-(4-Cl-PhS)-pyridine | 2-Cl | 0.45 |

| 4-Chloro-2-(cyclopentylthio)-pyridine | 4-Cl | 0.28 |

Q. Table 2. Biological Activity Across Assays

| Assay | Target | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 12.5 µg/mL | |

| Cytotoxicity | HeLa Cells | IC₅₀ = 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.